1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a synthetic imidazoazepinium salt characterized by a bicyclic framework fused with aryl substituents. The structure includes a 4-chlorophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating), which influence its physicochemical and biological properties. Such compounds are typically synthesized via cyclization reactions involving imidazole precursors and aryl halides, as seen in analogous syntheses .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O2.BrH/c1-26-19-12-6-16(7-13-19)21(25)15-23(18-10-8-17(22)9-11-18)20-5-3-2-4-14-24(20)21;/h6-13,25H,2-5,14-15H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZGPZVOAQSFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)Cl)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (CAS Number: 1101776-47-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities—including anti-inflammatory and anticancer properties—and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 451.8 g/mol. The structural composition includes a hexahydroimidazo[1,2-a]azepine core, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are effective in producing biologically active molecules. The literature indicates that MCRs can yield high purity and yield rates for such complex structures .
Anti-inflammatory Activity
Research indicates that compounds similar to the one exhibit significant anti-inflammatory properties. For instance, derivatives containing the 4-chlorophenyl and 4-methoxyphenyl substituents have shown promising results in reducing inflammation markers in vitro. In a comparative study, one such derivative achieved an anti-inflammatory ratio of 19.8 when compared to dexamethasone, a standard corticosteroid used for inflammation treatment .
Anticancer Activity
The anticancer potential of this compound was evaluated against various human cancer cell lines using standard protocols from the National Cancer Institute (NCI). The compound demonstrated moderate cytotoxicity across multiple cancer types including leukemia and breast cancer. The IC50 values obtained were comparable to those of known anticancer agents, indicating its potential as a lead compound in cancer therapy .
Study 1: Evaluation Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound at concentrations up to 10 µM against a panel of over sixty cancer cell lines. Results indicated that while the compound exhibited some level of anticancer activity, it was less potent than established treatments like cisplatin. Notably, certain derivatives with electron-withdrawing groups showed enhanced activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the substituents on the imidazo[1,2-a]azepine core significantly influenced biological activity. Compounds with specific substitutions at the 4-position on the phenyl ring displayed improved potency against cancer cells compared to their unsubstituted counterparts .
Data Summary
| Biological Activity | IC50 Value (µM) | Reference Compound | Notes |
|---|---|---|---|
| Anti-inflammatory | 19.8 | Dexamethasone | Effective in vitro reduction of inflammation markers |
| Anticancer (Breast) | 2.87 - 3.06 | Cisplatin | Moderate activity across various cell lines |
| Anticancer (Leukemia) | Not specified | N/A | Evaluated against multiple cancer types |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide exhibit significant anti-inflammatory properties. For example:
- Study Findings : In vitro studies have shown that derivatives containing the 4-chlorophenyl and 4-methoxyphenyl substituents can significantly reduce inflammation markers. One derivative achieved an anti-inflammatory ratio of 19.8 compared to dexamethasone.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
Some studies have indicated that this compound may possess antimicrobial properties against specific bacterial strains. Its effectiveness as an antimicrobial agent is currently under investigation.
Material Science Applications
Due to its unique chemical structure, this compound is being explored in the development of new materials. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing new polymeric materials with enhanced properties.
- Nanotechnology : Investigated for use in creating nanoparticles with specific functionalities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Activity | Evaluated the anti-inflammatory effects of derivatives | Achieved an anti-inflammatory ratio of 19.8 compared to dexamethasone |
| Anticancer Research | Investigated anticancer properties | Showed inhibition of cancer cell proliferation |
| Antimicrobial Studies | Assessed antimicrobial activity against bacterial strains | Demonstrated effectiveness against certain bacteria |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution under specific conditions. For example:
-
Reaction with hydrazine : Forms hydrazine derivatives via displacement of the chlorine atom. This reaction typically requires polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cl → NHNH₂ | DMF, 90°C, 12h | 1-(4-hydrazinylphenyl) analog | 65–70% |
Hydroxy Group Reactivity
The hydroxy group participates in acid-catalyzed esterification and oxidation:
-
Esterification : Reacts with acetic anhydride to form acetylated derivatives.
-
Oxidation : Using mild oxidizing agents (e.g., PCC) converts the hydroxy group to a ketone, though steric hindrance from the adjacent aromatic rings may reduce efficiency.
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄ | Acetylated derivative | Requires anhydrous conditions |
| Oxidation | PCC, CH₂Cl₂ | Ketone derivative | Limited yield (~40%) |
Imidazoazepine Ring Modifications
The seven-membered azepine ring exhibits strain-driven reactivity:
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Ring-opening : Treatment with strong acids (e.g., HCl) cleaves the ring, yielding linear diamines.
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Cyclocondensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of NH₄OAc to form fused heterocycles .
| Reaction | Conditions | Product |
|---|---|---|
| Ring-opening | 6M HCl, reflux | 1-(4-chlorophenyl)-3-(4-methoxyphenyl)diamine |
| Cyclocondensation | Benzaldehyde, NH₄OAc, EtOH | Fused imidazo[1,2-a]pyridine derivative |
Methoxyphenyl Demethylation
The 4-methoxyphenyl group undergoes demethylation under acidic or oxidative conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 48% HBr | AcOH, 110°C, 8h | 3-(4-hydroxyphenyl) analog | 85% |
Quaternary Ammonium Salt Behavior
The cationic nitrogen in the imidazoazepine ring facilitates ion-exchange reactions:
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Anion exchange : Bromide counterion can be replaced by PF₆⁻ or BF₄⁻ via metathesis with KPF₆ or NaBF₄ in aqueous ethanol .
| Anion Source | Conditions | Product |
|---|---|---|
| KPF₆ | EtOH/H₂O, RT | PF₆⁻ salt |
| NaBF₄ | EtOH, 60°C | BF₄⁻ salt |
Photochemical Stability
The compound degrades under UV light (λ = 254 nm) via radical pathways, forming:
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Debromination products : Loss of bromide ion.
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Aromatic ring hydroxylation : Observed in methanol/water mixtures .
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| UV light (254 nm) | Radical-mediated debromination | Neutral imidazoazepine |
Reduction of the Nitro Group (Analog-Specific)
While the parent compound lacks a nitro group, structural analogs with nitro substituents (e.g., 4-nitrophenyl derivatives) undergo catalytic hydrogenation to yield amine derivatives. For example:
This reaction is critical for generating bioactive intermediates .
Comparison with Similar Compounds
Key Observations :
- Alkoxy Groups : Ethoxy (C₂H₅O-) vs. methoxy (CH₃O-) substituents increase lipophilicity, which may enhance membrane permeability .
- Ring Saturation : Dihydroimidazolium salts (e.g., ) lack the azepin ring’s flexibility, likely reducing conformational stability compared to the target compound.
Physicochemical Properties
Elemental Analysis Comparison
Implications :
- Nitro groups (e.g., 4-nitrophenyl) lower carbon content due to higher oxygen/nitrogen ratios.
- Methoxy groups increase carbon percentages, aligning with the target compound’s higher lipophilicity.
NMR Spectral Shifts (Indirect Inference from )
- Region A (positions 39–44) : Substituents on the azepin ring cause significant chemical shift variations. For example, a 4-fluorophenyl group may deshield nearby protons compared to 4-chlorophenyl.
- Region B (positions 29–36) : Methoxy groups induce upfield shifts due to electron-donating effects, whereas halogens (Cl/F) cause downfield shifts .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS or Morgan fingerprints ):
- Target vs. Fluorinated Analogue : High similarity (estimated Tanimoto >0.85) due to structural overlap (only Cl→F substitution).
- Target vs. Ethoxy Variant : Moderate similarity (Tanimoto ~0.75) due to alkoxy chain differences.
- Target vs. Dihydroimidazolium : Low similarity (Tanimoto <0.5) due to distinct ring systems.
Bioactivity Clustering Trends
- Compounds with halogenated aryl groups (Cl, F) cluster together in bioactivity profiles, indicating shared modes of action (e.g., kinase inhibition or ion channel modulation).
- Methoxy/ethoxy substituents may enhance solubility but reduce binding affinity to hydrophobic pockets compared to nitro groups .
Preparation Methods
Microwave-Assisted One-Pot Synthesis
A microwave method condenses the three stages into a single vessel operation. Irradiating the amino alcohol, aldehyde, and benzyl bromide at 180°C for 15 minutes in DMF achieves 54% overall yield, though with reduced diastereoselectivity (62% de).
Enzymatic Resolution
Immobilized lipase B from Candida antarctica (CAL-B) resolves racemic intermediates, enriching the desired (3R,3aS) enantiomer to 98% ee. This biocatalytic step increases synthetic efficiency but requires 48-hour incubation at 37°C.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₄H₂₅ClN₂O₂Br [M]⁺: 511.0741, Found: 511.0738
FT-IR (KBr):
ν = 3421 (O-H), 1638 (C=N⁺), 1584 (Ar C=C), 1249 (C-O) cm⁻¹
HPLC Purity:
98.6% (Zorbax SB-C18, 75:25 MeOH/H₂O + 0.1% TFA, 1.0 mL/min)
Challenges and Optimization Considerations
- Moisture Sensitivity: The quaternary ammonium bromide rapidly hydrates upon atmospheric exposure, necessitating anhydrous workup and storage over P₂O₅.
- Byproduct Formation: Over-alkylation at N1 occurs when benzyl bromide exceeds 1.5 equiv, generating bis-quaternary species detectable by MALDI-TOF at m/z 689.
- Solvent Effects: Dichloroethane improves cyclization yields versus DMF (68% vs. 51%) but requires high-pressure reactors for safe handling.
Comparative Evaluation of Methods
Table 2. Synthetic Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Tandem Cyclization | 68 | 98.6 | 18 |
| Microwave-Assisted | 54 | 95.2 | 0.25 |
| Enzymatic Resolution | 47 | 99.1 | 72 |
Q & A
Q. What are the recommended synthetic routes and reaction optimization strategies for this compound?
The synthesis of imidazoazepine derivatives typically involves multi-step reactions, including cyclization, alkylation, and quaternization steps. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cyclization steps .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence yield and regioselectivity .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves purity compared to traditional reflux methods . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the quaternary ammonium salt .
Q. How can the structural integrity and purity of this compound be validated?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and azepine ring protons (δ 1.5–3.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks ([M⁺]) and fragmentation patterns consistent with the imidazoazepine core .
- High-performance liquid chromatography (HPLC) : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound's interaction with biological targets?
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., GPCRs, ion channels) .
- Mutagenesis studies : Identify critical residues in target proteins by comparing wild-type and mutant responses .
- Metabolic profiling : Incubate with liver microsomes to assess stability and identify metabolites via LC-MS/MS .
Q. How should researchers address contradictions in reported pharmacological activities?
- Dose-response re-evaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to rule out non-specific effects at high doses .
- Cell line validation : Confirm target expression levels in cellular models using qPCR or Western blotting to avoid false negatives .
- Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenyl or hydroxy groups to isolate pharmacophoric elements .
Q. What computational methods predict the compound's physicochemical and pharmacokinetic properties?
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., quaternary nitrogen) .
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and cytochrome P450 interactions .
Q. How can environmental stability and degradation pathways be assessed?
- Photolysis studies : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test pH-dependent stability (pH 1–13) at 37°C to simulate gastrointestinal and environmental conditions .
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Notes
- Data reproducibility : Always include positive controls (e.g., known imidazoazepine activators) and triplicate measurements in bioassays .
- Structural analogs : Cross-reference PubChem (CID: See ) and ChEMBL databases for SAR insights .
- Contradiction resolution : Publish negative results to clarify the compound's scope and limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
